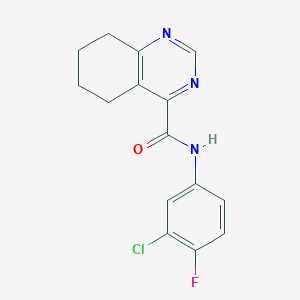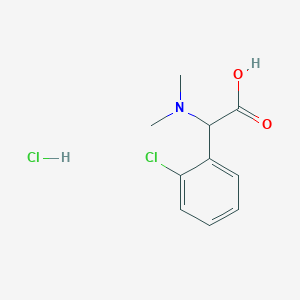![molecular formula C24H24N6O3 B2500810 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251677-74-3](/img/structure/B2500810.png)
2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that appears to be related to a class of compounds known for their pharmacological activities. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the presence of a piperazine moiety and a heterocyclic triazolo-pyridazine core. These structural features are often seen in molecules with potential therapeutic effects.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions that build up the complex structure from simpler precursors. The piperazine moiety, which is a common feature in these molecules, can be functionalized to introduce various substituents that may affect the biological activity of the compound. The synthesis process would likely involve the careful selection of reagents and conditions to construct the triazolo-pyridazine core and to attach the piperazine and phenyl groups in the correct positions.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including piperazine and triazolo-pyridazine, which can interact with biological targets. The methoxyphenyl and phenyl substituents may contribute to the molecule's ability to bind to receptors or enzymes, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Chemical Reactions Analysis
Compounds with a piperazine moiety can undergo various chemical reactions, including bioactivation or metabolism in the body. As seen in paper , the piperazine ring can be metabolized to form reactive intermediates like glyoxal, which can lead to genotoxicity. Therefore, understanding the chemical reactivity of the piperazine ring is crucial for predicting the safety profile of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic rings suggests that it may have significant lipophilicity, which could affect its solubility and distribution in biological systems. The compound's stability, melting point, and solubility in various solvents would be important parameters to consider in the development of a drug candidate.
Relevant Case Studies
Although no specific case studies are provided for the exact compound, the papers do offer insights into the biological evaluation of similar compounds. For instance, paper describes a compound that inhibits phosphodiesterase 5 (PDE5) and has entered clinical trials due to its promising activity profile. This suggests that compounds with similar structural features may also have therapeutic potential and could be evaluated in similar biological studies.
Applications De Recherche Scientifique
Piperazine Derivatives in Scientific Research
Piperazine derivatives are explored extensively in medicinal chemistry due to their versatility and presence in a variety of pharmacologically active compounds. For instance, compounds incorporating the piperazine moiety have been synthesized and evaluated for their antimicrobial activities, with some showing good or moderate activity against test microorganisms (Bektaş et al., 2007). Furthermore, piperazine derivatives have been identified as potential anti-diabetic drugs, evaluated over mechanisms such as dipeptidyl peptidase-4 inhibition and insulinotropic activities, indicating their significant role in developing treatments for metabolic disorders (Bindu et al., 2019).
Triazolo[4,3-b]Pyridazines in Scientific Research
Triazolo[4,3-b]pyridazines represent another class of compounds with notable applications in drug discovery and development. They have been implicated in the synthesis of small-molecule androgen receptor downregulators for the treatment of advanced prostate cancer, demonstrating the potential of these compounds in targeted cancer therapies (Bradbury et al., 2013). This highlights the relevance of triazolo[4,3-b]pyridazines in designing novel therapeutic agents.
Propriétés
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-33-21-10-6-5-9-20(21)27-13-15-28(16-14-27)23(31)17-29-24(32)30-22(26-29)12-11-19(25-30)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPADMMGQITSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

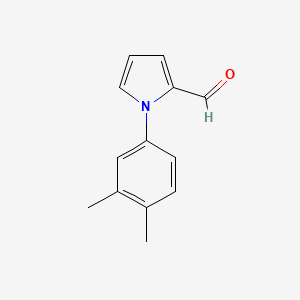
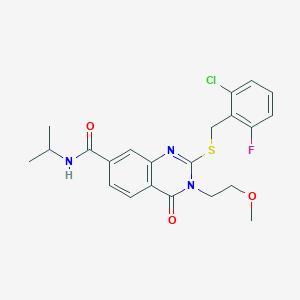
![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2500737.png)
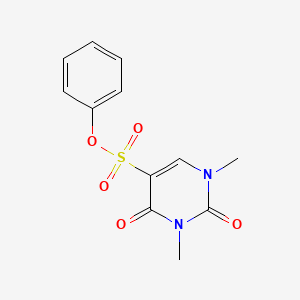
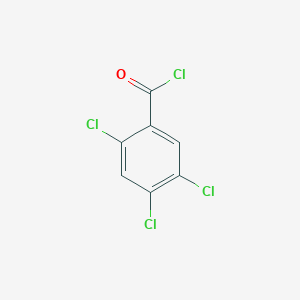
![1-(2,5-dimethylbenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500742.png)
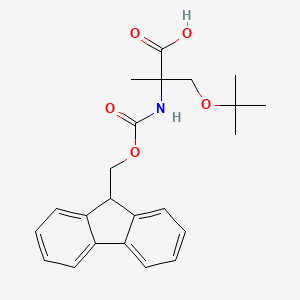
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)

![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2500747.png)
